Diethyl 1-Cbz-piperidine-3,3-dicarboxylate
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Overview
Description
Diethyl 1-Cbz-piperidine-3,3-dicarboxylate is a chemical compound with the molecular formula C19H25NO6 and a molecular weight of 363.40 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by its piperidine ring, which is substituted with diethyl ester groups and a carbobenzoxy (Cbz) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-Cbz-piperidine-3,3-dicarboxylate typically involves the reaction of piperidine derivatives with diethyl carbonate and benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ester and carbamate groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-Cbz-piperidine-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols.
Scientific Research Applications
Diethyl 1-Cbz-piperidine-3,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 1-Cbz-piperidine-3,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl 1-Cbz-piperidine-3,3-dicarboxylate include:
- Diethyl piperidine-1,3-dicarboxylate
- 1,3,3-Piperidinetricarboxylic acid, 3,3-diethyl 1-(phenylmethyl) ester
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Cbz group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H25NO6 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-O-benzyl 3-O,3-O'-diethyl piperidine-1,3,3-tricarboxylate |
InChI |
InChI=1S/C19H25NO6/c1-3-24-16(21)19(17(22)25-4-2)11-8-12-20(14-19)18(23)26-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3 |
InChI Key |
OQAHFXFKRVLACO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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